molecular formula C8H16O4 B560059 Ketone Ester CAS No. 1208313-97-6

Ketone Ester

Cat. No.: B560059
CAS No.: 1208313-97-6
M. Wt: 176.21 g/mol
InChI Key: AOWPVIWVMWUSBD-RNFRBKRXSA-N
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Description

Scientific Research Applications

  • BD-AcAc2 has potential applications in various fields:

      Chemistry: As a precursor or reagent in organic synthesis.

      Biology: Investigating its effects on cellular metabolism and energy balance.

      Medicine: Exploring its antiepileptic properties and potential therapeutic uses.

      Industry: Developing novel pharmaceuticals or functional materials.

  • Mechanism of Action

    The general mechanism of ester reactions involves a nucleophilic attack on the carbonyl and the removal of the leaving group . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate .

    Safety and Hazards

    The FDA does not regulate ketone supplements for their purity, safety, and effectiveness . Therefore, it’s best to talk to a doctor about your options . Potential side effects of ketone supplements include stomach distress, electrolyte imbalance, hypoglycemia, hypertension, and dehydration .

    Preparation Methods

    • BD-AcAc2 can be synthesized through specific synthetic routes, although detailed procedures are not widely available in the literature.
    • Industrial production methods may involve esterification reactions using appropriate reagents and conditions.
  • Chemical Reactions Analysis

    • BD-AcAc2 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions remain to be fully documented.
    • The major products formed from these reactions would depend on the specific reaction pathways.
  • Comparison with Similar Compounds

    • BD-AcAc2’s uniqueness lies in its specific structure and properties.
    • Similar compounds may include other ketone esters or acetoacetate derivatives, but further research is needed to identify specific analogs.

    Properties

    IUPAC Name

    [(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AOWPVIWVMWUSBD-RNFRBKRXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCOC(=O)CC(C)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](CCOC(=O)C[C@@H](C)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20660064
    Record name (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20660064
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    176.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1208313-97-6
    Record name (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1208313-97-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208313976
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20660064
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X587FW0372
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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